1,2-Bis(2-benzoxazolyl)cyclohexane
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Overview
Description
1,2-Bis(2-benzoxazolyl)cyclohexane is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-benzoxazolyl)cyclohexane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with cyclohexanone in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the overall production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-benzoxazolyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to a variety of functionalized benzoxazole compounds .
Scientific Research Applications
1,2-Bis(2-benzoxazolyl)cyclohexane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of 1,2-Bis(2-benzoxazolyl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can undergo excited state intramolecular proton transfer (ESIPT), leading to unique photophysical properties. This mechanism is characterized by the transfer of a proton within the molecule upon excitation, resulting in fluorescence emission with a large Stokes shift. The molecular targets and pathways involved in this process include hydrogen bonding interactions and charge recombination induced by photoexcitation .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)benzoxazole (HBO): Known for its ESIPT properties and used in photophysical studies.
2,5-Bis(2-benzoxazolyl)hydroquinone (BBHQ): Exhibits similar photophysical properties and is used in fluorescence applications.
4,4’-Bis(2-benzoxazolyl)stilbene (BBS): Used as a fluorescent brightener in textiles and sensors
Uniqueness
1,2-Bis(2-benzoxazolyl)cyclohexane is unique due to its cyclohexane core, which imparts distinct structural and photophysical properties compared to other benzoxazole derivatives. This uniqueness makes it a valuable compound for various applications, including the development of new materials and therapeutic agents .
Properties
CAS No. |
73713-89-0 |
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Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[2-(1,3-benzoxazol-2-yl)cyclohexyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H18N2O2/c1-2-8-14(20-22-16-10-4-6-12-18(16)24-20)13(7-1)19-21-15-9-3-5-11-17(15)23-19/h3-6,9-14H,1-2,7-8H2 |
InChI Key |
NPVQPJGYKUGIOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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